N-(2-cyanophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
Description
This compound belongs to the sulfamoyl benzamide class, characterized by a central benzamide scaffold substituted with a sulfamoyl group and an aromatic moiety. Its structure includes:
- Benzamide core: Substituted at the 4-position with the sulfamoyl group and at the N-position with a 2-cyanophenyl group. The cyano group is electron-withdrawing, influencing electronic distribution and hydrogen-bonding capacity.
- Furan heterocycle: Introduces rigidity and may participate in hydrophobic or dipole-dipole interactions in biological targets.
Molecular Formula: C₂₁H₁₈N₄O₄S (inferred from structural similarity to ).
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23(14-17-6-4-12-27-17)28(25,26)18-10-8-15(9-11-18)20(24)22-19-7-3-2-5-16(19)13-21/h2-12H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOYLVXXLBTPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable phenyl compound with a cyanating agent under controlled conditions.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with a furan-containing reagent.
Formation of the sulfamoyl benzamide moiety: This step involves the reaction of the intermediate with a sulfamoyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The cyanophenyl group can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amine derivatives of the cyanophenyl group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the furan ring and sulfamoyl benzamide moiety can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of the Sulfamoyl Group
Key Observations :
- Bulky substituents (e.g., cyclohexyl in LMM11) reduce rotational freedom but may limit target accessibility.
Analogues of the Benzamide Core
Key Observations :
Role of Heterocyclic Moieties
Key Observations :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s cyanophenyl group may lower XlogP compared to nitro or halogenated analogues, favoring oral bioavailability.
Biological Activity
N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a cyanophenyl group, a furan moiety, and a sulfamoyl functional group, suggest diverse applications in pharmacology.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This compound's IUPAC name highlights its intricate arrangement of atoms, which may influence its biological activity. The presence of the furan ring is particularly noteworthy as it is often associated with antioxidant properties, while the sulfamoyl group is known for its role in various biological interactions.
Research indicates that N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide may function as an inhibitor of carbonic anhydrase isoforms . Carbonic anhydrases are essential enzymes involved in physiological processes such as respiration and acid-base balance. Inhibiting these enzymes can have therapeutic implications for conditions like glaucoma and certain cancers.
Antioxidant Properties
The furan moiety in the compound is hypothesized to contribute to its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures have demonstrated anticancer properties. For instance, some sulfamoyl derivatives have shown effectiveness against tumor growth by inducing apoptosis and cell cycle arrest in cancer cells . The specific mechanisms through which N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exerts its anticancer effects require further investigation.
Enzyme Inhibition Studies
In vitro studies have indicated that the compound may exhibit inhibitory activity against various enzymes, including those involved in metabolic pathways relevant to diabetes management. For example, structural analogs have been reported to inhibit α-glucosidase and α-amylase, key enzymes involved in carbohydrate metabolism .
Case Studies
Synthesis and Modification
The synthesis of N-(2-cyanophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multi-step synthetic routes that can be optimized for yield and purity. Techniques such as chromatography are employed to refine the product. Furthermore, modifications to the structure could enhance its biological properties, making it a candidate for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
